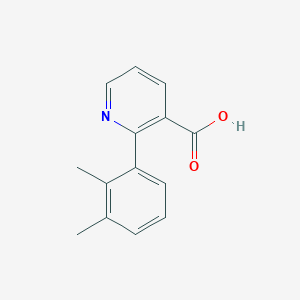
2-(2,3-DIMETHYLPHENYL)NICOTINIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a nicotinic acid core with a 2,3-dimethylphenyl group attached to the second position of the pyridine ring. Nicotinic acid derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dimethylphenyl)nicotinic acid typically involves the reaction of 2,3-dimethylphenylamine with nicotinic acid or its derivatives. One common method is the amination of 2-chloronicotinic acid with 2,3-dimethylphenylamine under microwave irradiation, using potassium carbonate as a base and water as the solvent .
Industrial Production Methods: Industrial production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .
化学反応の分析
Types of Reactions: 2-(2,3-Dimethylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(2,3-Dimethylphenyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in treating diseases such as Alzheimer’s and kidney diseases.
Industry: Utilized in the development of nonlinear optical materials for optoelectronics and photonics.
作用機序
The mechanism of action of 2-(2,3-dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by inhibiting triglyceride synthesis and reducing the expression of apolipoprotein B-containing lipoproteins . Additionally, it may exert anti-inflammatory effects by interacting with specific receptors and enzymes involved in inflammatory pathways .
類似化合物との比較
2-Chloronicotinic acid: Known for its pharmaceutical applications and used as a precursor in the synthesis of various derivatives.
Nicotinamide: Another derivative of nicotinic acid, widely used in medicine for its role in NAD+ metabolism.
2-Bromo aryl derivatives: Studied for their anti-inflammatory and analgesic properties.
Uniqueness: 2-(2,3-Dimethylphenyl)nicotinic acid stands out due to its specific structural modifications, which confer unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for further research and development.
特性
IUPAC Name |
2-(2,3-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-3-6-11(10(9)2)13-12(14(16)17)7-4-8-15-13/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEJTJNYWSLXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624514 |
Source


|
| Record name | 2-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225762-88-8 |
Source


|
| Record name | 2-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














